molecular formula C15H16N2O2 B1467883 (4-Benzyloxy-phenyl)-acetic acid hydrazide CAS No. 1013645-69-6

(4-Benzyloxy-phenyl)-acetic acid hydrazide

Cat. No. B1467883
CAS RN: 1013645-69-6
M. Wt: 256.3 g/mol
InChI Key: ZSRCYALAYYSOCU-UHFFFAOYSA-N
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Description

(4-Benzyloxy-phenyl)-acetic acid hydrazide, also known as BPAH, is a synthetic compound with a wide range of uses in scientific research and laboratory experiments. BPAH has the ability to interact with biomolecules, making it an ideal tool for studying the structure and function of proteins, enzymes, and other cellular components.

Scientific Research Applications

Synthesis and Biological Activities

Analgesic and Anti-inflammatory Applications : Research by Salgın-Gökşen et al. (2007) demonstrates the synthesis of acetic acid hydrazide derivatives exhibiting high analgesic and anti-inflammatory activities, although their antimicrobial effectiveness was limited (Salgın-Gökşen et al., 2007). Similarly, Turan-Zitouni et al. (2014) synthesized aroyl propionic acid derivatives including N-acylhydrazone motif, which showed significant anti-nociceptive and anti-inflammatory effects (Turan-Zitouni et al., 2014).

Antimicrobial and Antifungal Properties : Maru et al. (2015) reported on Schiff base derivatives of benzoxazole showing substantial antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (Maru et al., 2015).

Chemical Properties and Coordination Complexes

Chemical Synthesis and Structural Analysis : Xiao-qiang He (2013) explored the novel aggregation of a specific acetic acid hydrazide and its dioxomolybdenum(VI) complex, showcasing the versatility of these compounds in forming coordination complexes with potential catalytic or material applications (Xiao-qiang He, 2013).

Anticancer Potential

Synthesis and Anticancer Activity : Mehvish and Kumar (2022) synthesized derivatives of 3(2h)-one pyridazinone with evaluated antioxidant activities, implicating their potential use in developing new anticancer agents (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-17-15(18)10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCYALAYYSOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of THF (50 mL) of 4-benzyloxy-phenylacetic acid (7.0 g) were added hydrazine monohydrate (4.3 g), WSC (6.7 g), HOBt (4.7 g), and triethylamine (3.5 g), which was stirred for 15 hours at room temperature. Water was added to the reaction mixture, and the precipitated solids were filtered off to obtain the titled compound (1.2 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 4-benzyloxyphenylacetyl chloride (1.1 g) and THF (10 mL) were added triethylamine (1.8 mL) and hydrazine hydrate (0.20 mL) at room temperature, which was stirred at the same temperature for 7.5 hours. Water was added to the reaction solution, which was then extracted with ethyl acetate, and the organic layer was washed with saturated brine. The solvent was evaporated under a reduced pressure, after which the residue was purified by silica gel chromatography (methanol:ethyl acetate=1:30) to obtain the titled compound (0.23 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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